(3S,7R,10R,13R,17R)-17-[(2R)-6-hydroxy-6-prop-2-enylnon-8-en-2-yl]-4,4,10,13-tetramethyl-1,2,3,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,7-diol
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Overview
Description
HMG499 is a potent and selective HMG-CoA reductase inhibitor.
Scientific Research Applications
Crystallography and Molecular Structure
The compound shows significance in the field of crystallography, where its structure and conformation are studied. For instance, a study by Ketuly et al. (2010) examines a similar compound's crystal structure, focusing on the orientations of peripheral groups and the conformation about the C=C bond of the side chain (Ketuly et al., 2010).
Pharmacological Properties
Research into related compounds has revealed pharmacological properties. For example, a study by Sidjui et al. (2015) isolates and identifies limonoids and steroids from Leplaea mayombensis, demonstrating antimicrobial activity against bacteria and fungi (Sidjui et al., 2015).
Antimicrobial Activity
Another study by Zhang et al. (2012) on a related compound isolated from Periploca sepium Bunge, a Chinese traditional herbal medicine, indicates potential antimicrobial properties (Zhang et al., 2012).
Computer-Aided Drug Development
In the field of computer-aided drug development, a study by Skariyachan et al. (2011) demonstrates the utility of similar compounds in screening novel inhibitors, particularly in the context of Methicillin-resistant Staphylococcus aureus (MRSA) infections (Skariyachan et al., 2011).
Properties
Molecular Formula |
C33H54O3 |
---|---|
Molecular Weight |
498.792 |
IUPAC Name |
(3S,7R,8S,9S,10R,13R,14S,17R)-17-((R)-6-Allyl-6-hydroxynon-8-en-2-yl)-4,4,10,13-tetramethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |
InChI |
InChI=1S/C33H54O3/c1-8-16-33(36,17-9-2)18-10-11-22(3)23-12-13-24-29-25(14-19-31(23,24)6)32(7)20-15-28(35)30(4,5)27(32)21-26(29)34/h8-9,21-26,28-29,34-36H,1-2,10-20H2,3-7H3/t22-,23-,24+,25+,26+,28+,29+,31-,32-/m1/s1 |
InChI Key |
LPLLZSOEZAVGBO-XHBYIXHHSA-N |
SMILES |
O[C@H]1CC[C@]2(C)[C@@]3([H])CC[C@]4(C)[C@@H]([C@@H](CCCC(O)(CC=C)CC=C)C)CC[C@@]4([H])[C@]3([H])[C@@H](O)C=C2C1(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HMG499; HMG-499; HMG 499 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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